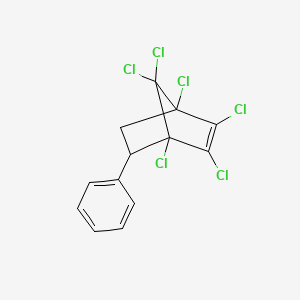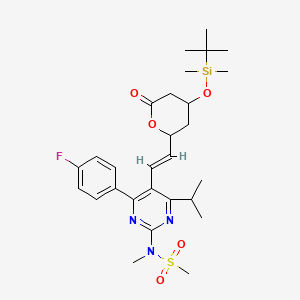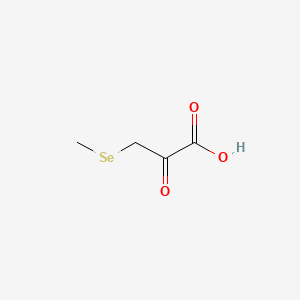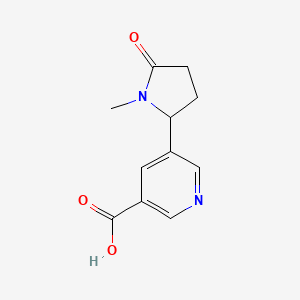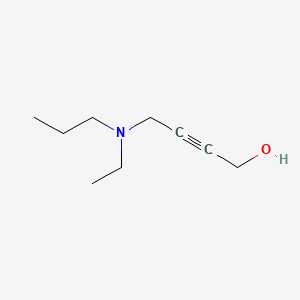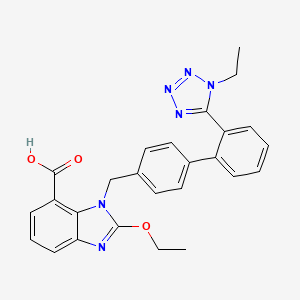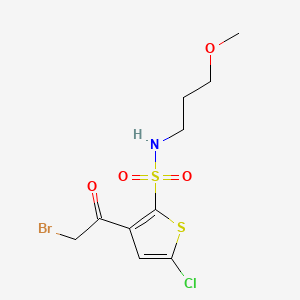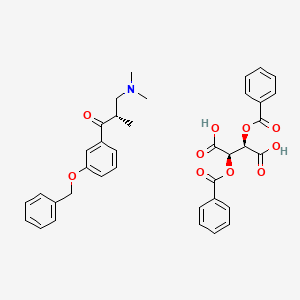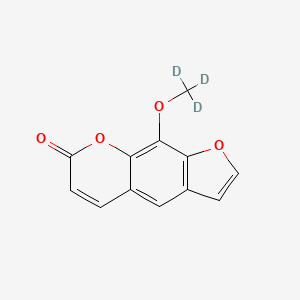
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of glycine, where the esterification occurs with benzyl alcohol, and the compound is further labeled with carbon-13 and nitrogen-15 isotopes. The p-toluenesulfonate group acts as a counterion, enhancing the compound’s stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate typically involves the esterification of glycine with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The isotopic labeling is achieved by using carbon-13 and nitrogen-15 labeled glycine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the labeled compound. The use of isotopically labeled starting materials is crucial for maintaining the integrity of the labeled positions .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycine and benzyl alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Hydrolysis: Glycine and benzyl alcohol.
Substitution: Various substituted glycine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is widely used in:
Chemistry: As a labeled compound in reaction mechanism studies and isotope dilution analysis.
Biology: In metabolic studies to trace the incorporation of glycine into proteins and other biomolecules.
Medicine: In pharmacokinetic studies to understand the metabolism and distribution of glycine derivatives.
Industry: As a reference material in quality control and standardization processes
Mécanisme D'action
The mechanism of action of Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate involves its incorporation into biochemical pathways where glycine plays a role. The labeled isotopes allow for the tracking of the compound through various metabolic processes. The p-toluenesulfonate group enhances the solubility and stability, facilitating its use in aqueous environments.
Comparaison Avec Des Composés Similaires
Glycine Benzyl Ester p-Toluenesulfonate: The unlabeled version of the compound.
Glycine Methyl Ester p-Toluenesulfonate: Another ester derivative with a methyl group instead of a benzyl group.
Alanine Benzyl Ester p-Toluenesulfonate: Similar structure but with alanine instead of glycine
Uniqueness: Glycine Benzyl Ester-13C2,15N p-Toluenesulfonate is unique due to its isotopic labeling, which allows for precise tracking in metabolic and biochemical studies. This feature distinguishes it from its unlabeled counterparts and other ester derivatives .
Propriétés
Numéro CAS |
874462-68-7 |
|---|---|
Formule moléculaire |
C16H19NO5S |
Poids moléculaire |
340.368 |
Nom IUPAC |
benzyl 2-azanylacetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H11NO2.C7H8O3S/c10-6-9(11)12-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H,6-7,10H2;2-5H,1H3,(H,8,9,10)/i6+1,9+1,10+1; |
Clé InChI |
WJKJXKRHMUXQSL-GMPMXYEBSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CN |
Synonymes |
Glycine Phenylmethyl Ester, 4-Methylbenzenesulfonate-13C2,15N ; Benzyl Glycinate p-Toluenesulfonate-13C2,15N ; Glycine Benzyl Ester p-Tosylate-13C2,15N ; Benzyl Glycina-13C2,15N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


